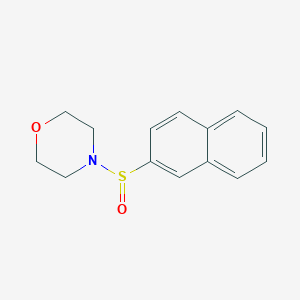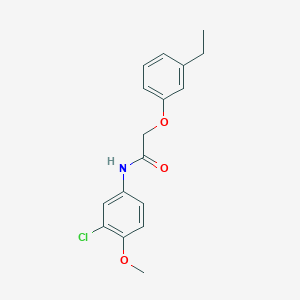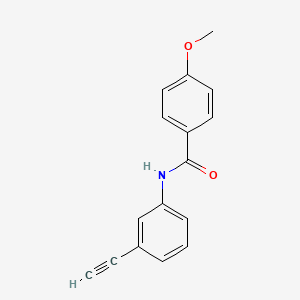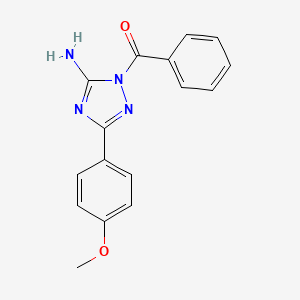
4-(2-naphthylsulfinyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used .Molecular Structure Analysis
Morpholine is a six-membered ring with nitrogen and oxygen atoms . Theoretical calculations suggest that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase .Physical And Chemical Properties Analysis
Morpholine is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It’s heavier than air, and its vapor can travel a significant distance to a source of ignition and "flash back" .Wissenschaftliche Forschungsanwendungen
Antiplasmodial Activity
“4-(2-naphthylsulfinyl)morpholine” derivatives have been synthesized and evaluated for their antiplasmodial properties against the human malaria parasite Plasmodium falciparum. These compounds have shown moderate activity without any toxic effects, suggesting their potential as antimalarial drugs . The ability to inhibit the growth of Plasmodium falciparum in culture makes these derivatives valuable for further optimization in medicinal chemistry.
Catalysis in Organic Synthesis
Morpholine derivatives are used as catalysts in organic synthesis. For instance, they can facilitate the synthesis of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation . The role of morpholine derivatives in catalysis is crucial for developing efficient and sustainable synthetic routes in pharmaceutical chemistry.
Pharmaceutical Drug Development
The morpholine motif is prevalent in biologically active molecules and pharmaceuticals. Recent advances in the synthesis of morpholines from 1,2-amino alcohols, aziridines, and epoxides have been reported, highlighting the importance of morpholine derivatives in drug development . These compounds are integral to creating new therapeutic agents with improved efficacy and safety profiles.
Gene Therapy Research
Morpholine antisense oligos, including derivatives like “4-(2-naphthylsulfinyl)morpholine,” are powerful tools in gene therapy research. They bind to RNA with high specificity to knock down gene expression, offering advantages over other gene silencing strategies. Their stability and specificity make them suitable for fundamental biological research and potential therapeutic applications .
Room Temperature Phosphorescence
Morpholine derivatives are being explored for their role in constructing single-component organic room temperature phosphorescence (RTP) luminogens. The incorporation of morpholine into π systems affects intermolecular interactions and crystal packing modes, which are critical for RTP performance . This application is significant for developing new materials with unique optical properties.
Industrial Applications
In the industrial sector, morpholine and its derivatives, including “4-(2-naphthylsulfinyl)morpholine,” find applications as corrosion inhibitors, optical bleaching agents, and solvents for dissolving cellulose in the textile industry . Their versatile chemical properties make them suitable for a wide range of industrial processes.
Wirkmechanismus
Target of Action
Morpholine derivatives have been reported to exhibit central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation .
Mode of Action
For instance, they can inhibit the activity of kinases, enzymes that play a crucial role in cell division and growth .
Result of Action
Morpholine derivatives have been associated with the inhibition of kinase activity, which can lead to changes in cell division and growth .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-naphthalen-2-ylsulfinylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-18(15-7-9-17-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQDFSMXMAUOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthylsulfinyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)
![1-[(6-chloro-3-pyridinyl)methyl]-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5690821.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)


![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)

![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)